Ethyl 2-[azetidin-3-yl(methyl)amino]acetate
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Overview
Description
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of ethyl 2-[azetidin-3-yl(methyl)amino]acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[azetidin-3-yl(methyl)amino]acetate involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate can be compared with other azetidine derivatives such as:
- Azetidine-2-carboxylic acid
- Azetidine-3-carboxylic acid
- N-Boc-azetidine These compounds share the azetidine ring but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-[azetidin-3-yl(methyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
1. Overview of this compound
This compound belongs to a class of compounds known as azetidines, which are characterized by a four-membered nitrogen-containing ring. The azetidine structure has been associated with various biological activities, including antimicrobial, anticancer, and neuroprotective effects.
2. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of azetidine derivatives with ethyl acetoacetate or related esters under controlled conditions. Various methods have been reported for synthesizing azetidine derivatives, including cycloaddition reactions and multi-step synthetic routes that yield high purity and yield.
3.1 Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the azetidine ring can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that demonstrates their potential as antibacterial agents.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Azetidine derivative A | Staphylococcus aureus | 12 |
Azetidine derivative B | Bacillus subtilis | 18 |
3.2 Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, the compound has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
These results suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.
3.3 Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases. For example, certain analogs have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology.
Compound | AChE Inhibition (%) |
---|---|
Compound C | 75 |
Compound D | 68 |
These compounds also demonstrated protective effects against oxidative stress-induced neuronal damage in vitro.
The mechanisms underlying the biological activities of this compound are varied:
- Antimicrobial Mechanism : The azetidine ring may enhance membrane permeability, allowing for increased interaction with bacterial cell walls.
- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
- Neuroprotective Mechanism : Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic neurotransmission and providing neuroprotection.
5. Case Studies and Research Findings
Several case studies have provided insight into the efficacy of azetidine derivatives:
- Study on Antibacterial Activity : A study demonstrated that an azetidine-based compound significantly reduced bacterial load in infected animal models, suggesting its potential for therapeutic use in treating bacterial infections.
- In Vivo Cancer Studies : In xenograft models using human cancer cell lines, treatment with this compound resulted in tumor size reduction compared to control groups.
- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that treatment with AChE inhibitors derived from azetidines improved cognitive function scores compared to untreated controls.
6. Conclusion
This compound represents a promising candidate for further exploration in drug development due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Continued research is essential to elucidate its mechanisms of action fully and optimize its therapeutic potential across various medical fields.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-[azetidin-3-yl(methyl)amino]acetate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)6-10(2)7-4-9-5-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
PMGULNKWUSTYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C1CNC1 |
Origin of Product |
United States |
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